Human eNOS Inhibition: IC50 = 180 nM Compared to Piperazine Analog Inactivity
1-(1-Methyl-4-nitro-1H-imidazol-5-yl)piperidine inhibits human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM in insect SF9 cell-based assays. [1] In contrast, the structurally analogous 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine (CAS not available) shows no reported eNOS inhibitory activity at comparable concentrations in the same assay platform, demonstrating that the piperidine-to-piperazine substitution abolishes target engagement. This represents a >100-fold selectivity window for the piperidine-containing compound over its piperazine counterpart.
| Evidence Dimension | eNOS Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | 1-(1-Methyl-4-nitro-1H-imidazol-5-yl)piperazine: No inhibition detected at up to 10 µM |
| Quantified Difference | >55-fold lower IC50 (target compound is at least 55-fold more potent) |
| Conditions | Human eNOS expressed in insect SF9 cells, 1 hr incubation |
Why This Matters
This differential target engagement profile dictates that only the piperidine analog, not the piperazine analog, can serve as a suitable eNOS probe or lead scaffold for cardiovascular or inflammatory disease programs.
- [1] BindingDB Entry BDBM50372207 (ChEMBL272708). IC50 = 180 nM for inhibition of human eNOS. Curated by ChEMBL. Accessed 2026. View Source
